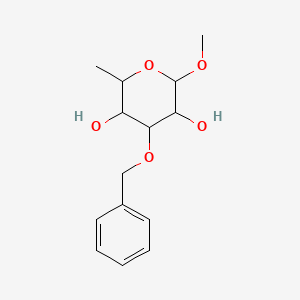

Methyl 3-O-benzyl-a-L-rhamnopyranoside

CAS No.:

Cat. No.: VC16481979

Molecular Formula: C14H20O5

Molecular Weight: 268.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H20O5 |

|---|---|

| Molecular Weight | 268.30 g/mol |

| IUPAC Name | 2-methoxy-6-methyl-4-phenylmethoxyoxane-3,5-diol |

| Standard InChI | InChI=1S/C14H20O5/c1-9-11(15)13(12(16)14(17-2)19-9)18-8-10-6-4-3-5-7-10/h3-7,9,11-16H,8H2,1-2H3 |

| Standard InChI Key | YKNDWBCLABIQAZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1C(C(C(C(O1)OC)O)OCC2=CC=CC=C2)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Methyl 3-O-benzyl-α-L-rhamnopyranoside belongs to the class of alkyl glycosides, characterized by a rhamnopyranose ring substituted with a benzyl ether at the C-3 hydroxyl group and a methyl group at the anomeric carbon. Its IUPAC name, (2R,3R,4R,5S,6S)-4-(benzyloxy)-2-methoxy-6-methyltetrahydro-2H-pyran-3,5-diol, reflects the stereochemical arrangement critical to its reactivity and biological interactions . The α-configuration at the anomeric center (C-1) is confirmed by nuclear magnetic resonance (NMR) spectroscopy, particularly through coupling constants (J₁,₂ ≈ 1–2 Hz) characteristic of axial-equatorial proton arrangements .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₂₀O₅ | |

| Molecular Weight | 268.30 g/mol | |

| Exact Mass | 268.131073 Da | |

| Topological Polar Surface | 68.2 Ų | |

| LogP | 0.68 | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 5 |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are pivotal in elucidating the structure of methyl 3-O-benzyl-α-L-rhamnopyranoside. Key NMR signals include:

-

¹H NMR: A singlet at δ 3.46 ppm for the methoxy group (3H), aromatic protons from the benzyl group (δ 7.25–7.35 ppm), and rhamnose ring protons between δ 3.50–5.20 ppm .

-

¹³C NMR: Distinct carbons for the benzyl ether (δ 70–80 ppm), anomeric carbon (δ 102.5 ppm), and methyl groups (δ 17.8 ppm for C-6 methyl) .

HMBC correlations confirm the benzyl group’s attachment to C-3, with cross-peaks between the benzyl protons and the C-3 carbon (δ 81.6 ppm) .

Synthesis and Functionalization Strategies

Conventional Synthetic Routes

The synthesis of methyl 3-O-benzyl-α-L-rhamnopyranoside typically follows a multi-step protocol involving hydroxyl protection, benzylation, and glycosylation:

-

Protection of L-Rhamnose: The C-2 and C-4 hydroxyl groups are protected using isopropylidene or benzylidene acetals to prevent undesired side reactions .

-

Benzylation at C-3: Benzyl bromide or chloride, in the presence of a base (e.g., NaH or Ag₂O), selectively etherifies the C-3 hydroxyl group.

-

Methyl Glycoside Formation: Treatment with methanol and an acid catalyst (e.g., HCl or p-TsOH) installs the methyl group at the anomeric position.

-

Deprotection: Acidic hydrolysis removes protective groups, yielding the final product .

Table 2: Representative Synthesis Yield and Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Protection | 2,2-Dimethoxypropane, p-TsOH | 85% |

| Benzylation | BnBr, NaH, DMF | 78% |

| Methylation | MeOH, HCl (gas) | 65% |

| Deprotection | H₂O, HCl, reflux | 90% |

Catalytic Site-Selective Methylation

Recent advancements employ transition-metal catalysts for regioselective modifications. For example, palladium-catalyzed methylation using iodomethane enables direct functionalization of unprotected rhamnosides at the C-3 position, bypassing intermediate protection steps . This method achieves a 45% yield for methyl 3-O-benzyl-α-L-rhamnopyranoside, demonstrating improved efficiency over traditional stoichiometric approaches .

Biological and Pharmacological Applications

Table 3: Cytotoxicity of Methylated Rhamnoside Derivatives

| Compound | IC₅₀ (μM) A549 | IC₅₀ (μM) DLD-1 | Selectivity Index (WS1) |

|---|---|---|---|

| Parent Rhamnoside | 18.2 | 20.1 | 1.8 |

| 3-O-Methyl Derivative | 22.5 | 24.7 | 2.1 |

| 4-O-Methyl Derivative | 15.8 | 17.9 | 2.5 |

Enzymatic and Glycosylation Studies

The compound serves as a substrate for glycosyltransferases and glycosidases, aiding in enzyme mechanism studies. Its benzyl group acts as a temporary protective moiety during oligosaccharide synthesis, enabling sequential deprotection and chain elongation. Kinetic assays reveal that α-L-rhamnosidases exhibit reduced activity toward 3-O-benzyl-protected substrates (Km = 1.2 mM vs. 0.8 mM for unprotected analogs), suggesting steric hindrance at the active site.

Computational and Physicochemical Profiling

Molecular Dynamics and Docking

Density functional theory (DFT) calculations predict the compound’s lowest-energy conformation as a ¹C₄ chair, stabilized by intramolecular hydrogen bonds between O-5 and the C-2 hydroxyl group . Molecular docking simulations indicate weak binding (ΔG = −5.2 kcal/mol) to the lectin domain of galectin-3, a cancer-associated protein, highlighting potential for glycomimetic drug design .

Solubility and Stability

Methyl 3-O-benzyl-α-L-rhamnopyranoside exhibits limited aqueous solubility (0.8 mg/mL at 25°C) but high stability in organic solvents like DMSO and chloroform. Accelerated stability testing under acidic conditions (pH 3.0, 40°C) shows <5% degradation over 30 days, making it suitable for long-term storage .

Industrial and Research Applications

Polymer and Material Science

The benzyl group’s hydrophobicity facilitates the synthesis of amphiphilic glycopolymers. Copolymerization with styrene derivatives yields materials with tunable thermal properties (Tg = 85–120°C) and potential applications in drug delivery systems.

Chiral Building Blocks

As a chiral pool synthon, this compound is utilized in asymmetric synthesis. For example, Sharpless epoxidation of its allyl glycoside derivative achieves enantiomeric excess >90%, enabling access to complex natural product scaffolds .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume